Cas no 2639409-76-8 (tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate)
tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate
- 2639409-76-8
- EN300-27731521
- tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate
-
- Inchi: 1S/C18H29NO3/c1-17(2,3)21-15-9-7-14(8-10-15)11-12-19-13-16(20)22-18(4,5)6/h7-10,19H,11-13H2,1-6H3
- InChI Key: JJHLYQSVTROIHS-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)CCNCC(=O)OC(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 307.21474379g/mol
- Monoisotopic Mass: 307.21474379g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 9
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 47.6Ų
tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27731521-0.05g |
tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate |
2639409-76-8 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
| Enamine | EN300-27731521-0.1g |
tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate |
2639409-76-8 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
| Enamine | EN300-27731521-0.25g |
tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate |
2639409-76-8 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
| Enamine | EN300-27731521-0.5g |
tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate |
2639409-76-8 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
| Enamine | EN300-27731521-1.0g |
tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate |
2639409-76-8 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
| Enamine | EN300-27731521-2.5g |
tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate |
2639409-76-8 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
| Enamine | EN300-27731521-5.0g |
tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate |
2639409-76-8 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
| Enamine | EN300-27731521-10.0g |
tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate |
2639409-76-8 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
| Enamine | EN300-27731521-1g |
tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate |
2639409-76-8 | 1g |
$928.0 | 2023-09-10 | ||
| Enamine | EN300-27731521-5g |
tert-butyl 2-({2-[4-(tert-butoxy)phenyl]ethyl}amino)acetate |
2639409-76-8 | 5g |
$2692.0 | 2023-09-10 |
tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate
Introduction to Tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate (CAS No. 2639409-76-8)
Tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate, identified by its Chemical Abstracts Service (CAS) number CAS No. 2639409-76-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, with its intricate molecular structure, presents a unique set of properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular framework of tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate incorporates several key functional groups, including a tert-butoxy substituent and an amino group attached to a phenethyl moiety. These structural features contribute to its chemical reactivity and biological activity, making it a valuable intermediate in synthetic chemistry. The presence of the tert-butoxy group enhances the stability of the molecule, while the amino group provides a site for further functionalization, enabling the design of more complex derivatives.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The phenylethyl moiety, in particular, has been associated with various biological activities, including neurotransmitter modulation and anti-inflammatory effects. This has spurred research into derivatives of this class, with tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate being one of the compounds under investigation.
The synthesis of tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate involves multi-step organic reactions, typically starting from readily available precursors. The introduction of the tert-butoxy group at the para position of the phenyl ring is a critical step, as it influences both the electronic properties and steric environment of the molecule. Subsequent functionalization at the amino group allows for further modifications, such as coupling with carboxylic acids or heterocyclic compounds, to generate more complex structures.
The compound's solubility profile and metabolic stability are also important considerations in its potential applications. Studies have shown that molecules with similar structural features exhibit good solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, the metabolic stability of tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate suggests that it may have a prolonged half-life in vivo, potentially increasing its therapeutic efficacy.
In the realm of drug discovery, tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate has been explored as a lead compound for several therapeutic targets. Its ability to interact with biological receptors and enzymes makes it a valuable scaffold for designing molecules with specific pharmacological activities. For instance, researchers have investigated its potential as an antagonist or agonist for certain neurotransmitter receptors, which could have implications in treating neurological disorders.
The development of novel anticancer agents has also seen interest in this class of compounds. The structural features of tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate, particularly the phenethyl moiety and the amino group, have been linked to mechanisms that can modulate cell proliferation and apoptosis. Preclinical studies have demonstrated promising results in vitro and in animal models, suggesting that further optimization could lead to effective anticancer therapies.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate and biological targets. These tools have allowed researchers to predict binding affinities and identify key residues involved in drug-receptor interactions. This information is crucial for designing more potent and selective derivatives.
The synthesis and characterization of analogs of CAS No. 2639409-76-8 continue to be an active area of research. By modifying various functional groups within the molecule, scientists aim to enhance its pharmacological properties while minimizing potential side effects. The use of high-throughput screening techniques has accelerated this process by allowing rapid evaluation of large libraries of compounds.
In conclusion, Tert-butyl 2-({2-4-(tert-butoxy)phenylethyl}amino)acetate (CAS No. 2639409-76-8) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research progresses, further insights into its mechanisms of action and therapeutic potential are expected to emerge, paving the way for new treatments across various medical conditions.
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